molecular formula C11H11Cl2N3O2 B1410613 6-(Pyridin-3-ylamino)pyridine-2-carboxylic acid dihydrochloride CAS No. 1432754-41-0

6-(Pyridin-3-ylamino)pyridine-2-carboxylic acid dihydrochloride

Cat. No.: B1410613
CAS No.: 1432754-41-0
M. Wt: 288.13 g/mol
InChI Key: ROVKYSLUEXGQRF-UHFFFAOYSA-N
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Description

6-(Pyridin-3-ylamino)pyridine-2-carboxylic acid dihydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with an amino group and a carboxylic acid group, making it a versatile molecule for further chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyridin-3-ylamino)pyridine-2-carboxylic acid dihydrochloride typically involves the following steps:

  • Nitration: The starting material, pyridine, undergoes nitration to introduce a nitro group at the 3-position.

  • Reduction: The nitro group is then reduced to an amino group, resulting in 3-aminopyridine.

  • Amination: The 3-aminopyridine is subjected to amination to introduce the pyridin-3-ylamino group at the 6-position of another pyridine ring.

  • Carboxylation: The resulting compound is then carboxylated to introduce the carboxylic acid group at the 2-position.

  • Dihydrochloride Formation: Finally, the carboxylic acid group is converted to its dihydrochloride salt form.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 6-(Pyridin-3-ylamino)pyridine-2-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.

  • Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

  • Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Electrophilic substitution can be achieved using halogens or acyl chlorides, while nucleophilic substitution may involve amines or alcohols.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitro compounds.

  • Reduction: Alcohols, aldehydes.

  • Substitution: Halogenated pyridines, amides.

Scientific Research Applications

6-(Pyridin-3-ylamino)pyridine-2-carboxylic acid dihydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe to study biological systems and interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-(Pyridin-3-ylamino)pyridine-2-carboxylic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate biological processes and pathways, leading to the desired effects.

Comparison with Similar Compounds

  • 3-(2-morpholino-6-(pyridin-3-ylamino)pyrimidin-4-yl)phenol: This compound shares structural similarities with 6-(Pyridin-3-ylamino)pyridine-2-carboxylic acid dihydrochloride and is used in similar research applications.

  • 6-Phenyl-pyridin-3-ylamine: Another compound with a pyridine ring substituted with an amino group, used in various chemical syntheses.

Uniqueness: this compound is unique due to its combination of pyridine and carboxylic acid functionalities, which allows for diverse chemical modifications and applications. Its ability to undergo multiple types of reactions makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

6-(pyridin-3-ylamino)pyridine-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2.2ClH/c15-11(16)9-4-1-5-10(14-9)13-8-3-2-6-12-7-8;;/h1-7H,(H,13,14)(H,15,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVKYSLUEXGQRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)NC2=CN=CC=C2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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